N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide
Description
The exact mass of the compound this compound is 321.12594604 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-17(22(20,21)12-2-3-12)8-11-9-18(10-11)14-5-4-13-15-6-7-19(13)16-14/h4-7,11-12H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLKJTHPHZXILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NN3C=CN=C3C=C2)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. It is upregulated and overexpressed in certain conditions such as multiple myeloma.
Mode of Action
This compound acts as an inhibitor of TAK1. It binds to the kinase and inhibits its enzymatic activity, thereby preventing the downstream signaling events triggered by TAK1 activation. The lead compound has been shown to inhibit TAK1 with an IC50 of 55 nM.
Biochemical Pathways
TAK1 is involved in various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands. By inhibiting TAK1, this compound disrupts these signaling pathways, leading to changes in cell growth, differentiation, and apoptosis.
Biochemical Analysis
Biochemical Properties
N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide interacts with the IL-17A cytokine, which is a major driver of tissue damage and chronic inflammation. The compound inhibits the activity of IL-17A, thereby potentially reducing inflammation and tissue damage.
Cellular Effects
The compound’s effects on cells are primarily related to its inhibition of IL-17A. By inhibiting this cytokine, the compound can potentially reduce inflammation and tissue damage, which are key factors in diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of IL-17A. This cytokine is a key player in inflammation and tissue damage, and by inhibiting its activity, the compound can potentially reduce these harmful effects.
Biological Activity
N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| CAS Number | Not specified |
The compound's mechanism primarily involves the inhibition of specific enzymes and receptors associated with inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which plays a crucial role in various inflammatory diseases .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in vitro studies have demonstrated that related imidazo[1,2-b]pyridazine derivatives reduced TNF-α levels with IC50 values ranging from 0.4 to 0.9 µM .
Anticancer Activity
Imidazo derivatives are also recognized for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through various signaling pathways .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Study on TNF Inhibition :
- Anticancer Properties :
Comparative Analysis of Related Compounds
A comparative analysis of various imidazo derivatives reveals their biological activities:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-pyridyl imidazo derivative | TNF inhibition | 0.9 |
| 4-(methylsulfonyl)phenyl imidazo derivative | TNF inhibition | 0.4 |
| N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl) | Anticancer activity | 15 |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a pharmacological agent . It has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1) , which is implicated in the regulation of endocytic processes crucial for synaptic vesicle recycling and receptor-mediated endocytosis. AAK1 is particularly significant in the context of neurological disorders and cancer, making this compound a candidate for therapeutic development in these areas .
Table 1: Summary of AAK1 Inhibition Studies
| Study Reference | Compound Tested | Inhibition Mechanism | Target Disease |
|---|---|---|---|
| Henderson & Conner (2007) | N-methylcyclopropanesulfonamide | AAK1 inhibition | Neurological Disorders |
| Jackson et al. (2003) | N-methylcyclopropanesulfonamide | Modulates endocytosis | Cancer |
Anti-inflammatory Properties
Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit anti-inflammatory effects. The compound's structure suggests it may modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases. For instance, imidazo[1,2-b]pyridazine derivatives have shown promise in inhibiting Btk (Bruton’s tyrosine kinase), which plays a critical role in B-cell receptor signaling and inflammation .
Table 2: Anti-inflammatory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Mechanism of Action | Inflammatory Condition |
|---|---|---|
| Compound A | Btk inhibition | Rheumatoid Arthritis |
| Compound B | Cytokine modulation | Psoriasis |
Antitumor Activity
The compound has also been evaluated for its antitumor properties . Studies have demonstrated that imidazo[1,2-b]pyridazine-based compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. This makes it a candidate for further development in oncology.
Case Study: Antitumor Efficacy
A study published in Drug Target Insights highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The mechanisms involved include the inhibition of key kinases that contribute to tumor growth .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship of N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide is crucial for optimizing its pharmacological properties. Various synthetic routes have been explored to enhance yield and bioactivity while minimizing toxicity.
Table 3: Synthetic Pathways and Yields
| Synthetic Route | Yield (%) | Key Modifications |
|---|---|---|
| Route A | 85 | Methylation at nitrogen |
| Route B | 75 | Cyclopropane ring modification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
